2-Ethyl-5-methoxyindole-3-carboxaldehyde chemical structure and properties
2-Ethyl-5-methoxyindole-3-carboxaldehyde chemical structure and properties
An In-depth Technical Guide to 2-Ethyl-5-methoxyindole-3-carboxaldehyde: Synthesis, Properties, and Applications
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[2][3] Modifications to the indole ring, through the introduction of various substituents, allow for the fine-tuning of a molecule's pharmacological profile.[4] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-5-methoxyindole-3-carboxaldehyde.
Given the limited availability of direct experimental data for this compound, this document serves as a predictive and instructional manual for the research scientist. It outlines a robust and well-precedented synthetic pathway, details the underlying chemical principles, and explores the potential applications of this molecule as a valuable building block in the development of novel therapeutics.
Chemical Identity and Physicochemical Profile
2-Ethyl-5-methoxyindole-3-carboxaldehyde is an indole derivative characterized by an ethyl group at the C2 position, a methoxy group at the C5 position, and a formyl (aldehyde) group at the C3 position. These substitutions are expected to modulate the electronic and steric properties of the parent indole ring, influencing its reactivity and biological activity.
Structure and Nomenclature
-
IUPAC Name: 2-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
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Molecular Formula: C₁₂H₁₃NO₂
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Molecular Weight: 203.24 g/mol
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Canonical SMILES: CCC1=C(C=O)C2=CC(OC)=CC=C2N1
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InChI Key: (Predicted) YXJJPJSLDFZGEG-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties. Properties for the parent compound, 5-methoxyindole-3-carboxaldehyde, are provided for comparison.[5][6]
| Property | 2-Ethyl-5-methoxyindole-3-carboxaldehyde | 5-Methoxyindole-3-carboxaldehyde (for comparison) |
| Molecular Weight | 203.24 g/mol (Calculated) | 175.19 g/mol |
| Appearance | Predicted: Off-white to light brown solid | Yellowish to reddish crystalline powder[5] |
| Melting Point | Estimated: 170-180 °C | 180-186 °C[5] |
| Boiling Point | Not available (likely decomposes) | Not available |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Soluble in methanol or DMSO[7] |
| pKa | Estimated: ~16-17 (indole N-H) | Not available |
| LogP | Calculated: ~2.5-3.0 | Not available |
Note: Properties for the title compound are estimated based on its structure and data from analogous compounds, as direct experimental values are not widely reported.
Proposed Synthetic Pathway
The synthesis of 2-Ethyl-5-methoxyindole-3-carboxaldehyde can be efficiently achieved in a two-step sequence. The first step involves the construction of the substituted indole core using the Fischer indole synthesis, followed by the introduction of the C3-formyl group via the Vilsmeier-Haack reaction.[8][9]
Step 1: Synthesis of 2-Ethyl-5-methoxyindole (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and reliable method for constructing indoles from an arylhydrazine and a suitable ketone or aldehyde.[8][10] In this case, 4-methoxyphenylhydrazine reacts with butan-2-one under acidic conditions to yield the desired 2-ethyl-5-methoxyindole. The methoxy group, being an electron-donating group, facilitates this reaction.[10]
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the salt.
-
Add butan-2-one (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the consumption of the hydrazine by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[11]
-
Indolization: Add the crude hydrazone to polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride or sulfuric acid).[11][12]
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours, again monitoring by TLC.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-ethyl-5-methoxyindole.[11]
Step 2: Formylation of 2-Ethyl-5-methoxyindole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[9] The reaction introduces a formyl group (-CHO) predominantly at the C3 position, which is the most nucleophilic site.[13]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.[9]
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation: Dissolve the 2-ethyl-5-methoxyindole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the careful addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline. The product often precipitates as a solid.[9]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mechanistic Rationale
A deep understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[14]
-
Electrophilic Attack: The C3 position of the indole is highly electron-rich and acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: The resulting intermediate eliminates a proton to restore the aromaticity of the indole ring, forming an iminium salt.
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product and dimethylamine.[13]
Potential Applications in Drug Discovery
While specific biological data for 2-Ethyl-5-methoxyindole-3-carboxaldehyde is not available, the indole-3-carboxaldehyde scaffold is a well-known precursor for a multitude of biologically active molecules.[15][16] The presence of the methoxy and ethyl groups provides vectors for further chemical modification and can influence the molecule's interaction with biological targets.
-
Anticancer Agents: Indole derivatives are prominent in anticancer research.[2][4] The aldehyde functional group can be readily converted into other functionalities, such as Schiff bases, hydrazones, or carboxylic acids, to synthesize compounds that target various cancer-related pathways, including tubulin polymerization or protein kinases.[2]
-
Antimicrobial and Antifungal Agents: The indole scaffold is a common feature in compounds with antimicrobial and antifungal properties.[17] Indole-3-carboxaldehyde itself has demonstrated antifungal activity.[18] Derivatives can be synthesized and screened for activity against a range of pathogens.
-
Immunomodulators: As a tryptophan metabolite, indole-3-carboxaldehyde is known to be an agonist of the aryl hydrocarbon receptor (AhR), playing a role in modulating mucosal immunity.[7][18] The 2-ethyl and 5-methoxy substituents could be used to develop more potent or selective AhR modulators.
-
Neuropharmacology: The structural similarity of the 5-methoxyindole core to the neurotransmitter serotonin makes it an attractive starting point for the synthesis of compounds targeting the central nervous system.[5]
Safety and Handling
As a novel chemical entity, 2-Ethyl-5-methoxyindole-3-carboxaldehyde should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reagents: The synthesis involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Polyphosphoric acid is also corrosive. Handle these reagents with extreme caution according to their Safety Data Sheets (SDS).
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
2-Ethyl-5-methoxyindole-3-carboxaldehyde represents a promising, yet underexplored, chemical scaffold. This guide provides a scientifically grounded and practical pathway for its synthesis, leveraging the reliability of the Fischer indole synthesis and the Vilsmeier-Haack reaction. The detailed protocols and mechanistic insights are intended to empower researchers to access this molecule for further investigation. Its structural features suggest a high potential for derivatization, making it a valuable building block for creating new libraries of compounds for screening in various drug discovery programs, particularly in oncology, infectious diseases, and immunology.
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